1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

説明

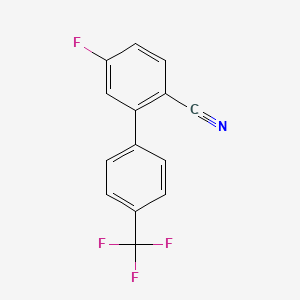

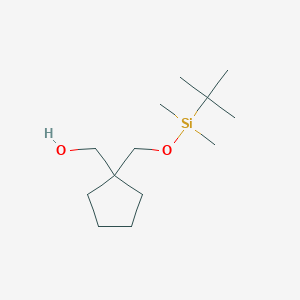

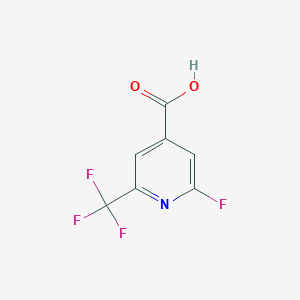

Molecular Structure Analysis

The molecular formula of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is C12H21NO4 . The InChI code is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a liquid at 20 degrees Celsius . It has a molecular weight of 215.25 g/mol . The specific gravity is 1.08 at 20/20 degrees Celsius, and the refractive index is 1.45 .科学的研究の応用

-

Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers

- Application: This research focuses on the synthesis of diversely substituted functional 1,2-dithiolanes by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine .

- Method: The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure .

- Results: Using X-ray crystallography and UV-vis spectroscopy, the researchers demonstrated how substituent size and ring substitution pattern can affect the geometry and photophysical properties of 1,2-dithiolanes .

-

Application of adsorption and oxidation combined processes on methyl tert-butyl ether removal

- Application: This research provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether .

- Method: The materials commonly used in combined process, such as zeolite and activated carbon, are compared. The physical and chemical properties and functions of different materials are explored .

- Results: The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

Safety And Hazards

The compound is classified as an irritant, with the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACCRIHIILPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)